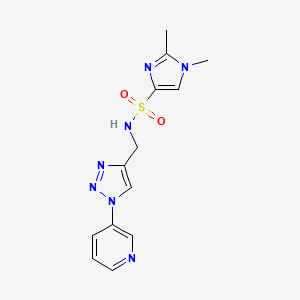

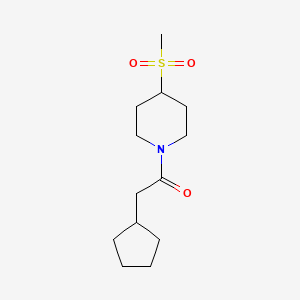

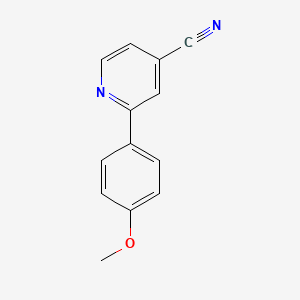

1,2-dimethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Total Synthesis of Dimethyl Sulfomycinamate

The synthesis of Dimethyl sulfomycinamate, a derivative from the natural antibiotic sulfomycin I, involves a complex 11-step process. The study explores the chemistry of heterocycles such as pyridine, thiazole, and oxazole, focusing on their palladium-catalyzed coupling reactions. A significant aspect of the synthesis is the selective coupling of doubly activated pyridine and the formation of the oxazole moiety through a condensation reaction. This research also marks the first preparation of oxazole triflates and investigates their chemical properties .

One-Pot Synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)-Substituted Sulfonamides

A novel one-pot synthesis method for N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides has been developed, utilizing arylglyoxal hydrates, 2-aminopyridines, and sulfonamides with zinc chloride as a catalyst. This method is highlighted for its simplicity and cost-effectiveness, producing the desired sulfonamides in moderate to good yields. The optimized reaction conditions were crucial for the success of this synthesis .

Synthesis of Dimethyl Sulfomycinamate

An alternative synthesis route for Dimethyl sulfomycinamate is presented, which is achieved in 13 steps with an overall yield of 8%. The process involves the Bohlmann-Rahtz heteroannulation of 1-(oxazol-4-yl)enamines and methyl 4-(trimethylsilyl)-2-oxobut-3-ynoate. This method provides a different approach to the synthesis of the oxazole-thiazole-pyridine product derived from sulfomycin I .

Synthesis and Antimicrobial Evaluation of Sulfonamide Derivatives

This study focuses on the synthesis of new sulfonamide derivatives, including 1,2,4-triazolo[1,5-a]pyridine and pyrimidine sulfonamides, as well as sulfinyl compounds. The reactions involve 2-thioxo-1,2,4-triazolo[1,5-a]pyridine and pyrimidine thiol derivatives with halogenated benzimidazole and benzooxazole. The structures of the synthesized compounds were confirmed using spectral and analytical data, and their antimicrobial activities were evaluated, providing insight into potential applications in combating microbial infections .

科学的研究の応用

Antibacterial and Antimicrobial Applications

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aimed at creating new antibacterial agents, shows the importance of such compounds in medical research. These compounds have been found to exhibit significant antibacterial activities, highlighting their potential in developing new treatments for bacterial infections (Azab, Youssef, & El-Bordany, 2013). Similarly, the antimicrobial evaluation of sulfonamides and sulfinyl derivatives reveals their potential in antimicrobial treatments, suggesting that related compounds could have similar applications (Abdel-Motaal & Raslan, 2014).

Herbicidal Activity

Research into the design, synthesis, and structure-activity relationships of novel ALS inhibitors, including sulfonamide-based compounds, illustrates their use in developing herbicides. Such studies are crucial for agricultural sciences, offering insights into creating more effective and selective herbicidal agents (Ren et al., 2000).

Synthesis of Bioactive Compounds

The synthesis of bioactive compounds, particularly those targeting insecticidal activities, showcases the broad application of sulfonamide derivatives in pest management. For example, sulfonamide thiazole derivatives have been evaluated for their potential as insecticidal agents against cotton leafworm, demonstrating the versatility of sulfonamide compounds in addressing agricultural pests (Soliman et al., 2020).

Electrophilic Substitution Reactions

The study of electrophilic substitution reactions, such as direct methylation and trifluoroethylation of imidazole and pyridine derivatives, contributes to the field of organic synthesis, showing the potential for creating a variety of room-temperature ionic liquids. This research is fundamental in developing new materials and chemicals with specialized properties (Zhang, Martin, & Desmarteau, 2003).

特性

IUPAC Name |

1,2-dimethyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]imidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N7O2S/c1-10-16-13(9-19(10)2)23(21,22)15-6-11-8-20(18-17-11)12-4-3-5-14-7-12/h3-5,7-9,15H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYCBILYXNANRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Methylisoxazol-3-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2562567.png)

![5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole;hydrochloride](/img/structure/B2562571.png)

![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-3-cyclopropylpyrrolidine-1-carboxylate](/img/structure/B2562572.png)

![2-[2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2562574.png)

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-5,6,7,8-tetrahydroquinoxaline-2-carboxamide;hydrochloride](/img/structure/B2562576.png)

![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)-4-(methylthio)butanoic acid](/img/structure/B2562579.png)